BenchChemオンラインストアへようこそ!

4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Process Chemistry Prucalopride Synthesis Benzofuran Cyclization

4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 338791-13-2) is a halogenated dihydrobenzofuran-7-carboxylic acid derivative with a C-4 acetamido substituent and C-5 chlorine. It is formally classified as Prucalopride Impurity 24 (also designated Impurity 15 by some vendors) and serves as a critical N-protected intermediate in the synthesis of prucalopride succinate, a selective 5-HT₄ receptor agonist.

Molecular Formula C11H10ClNO4
Molecular Weight 255.65 g/mol
CAS No. 338791-13-2
Cat. No. B3128203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
CAS338791-13-2
Molecular FormulaC11H10ClNO4
Molecular Weight255.65 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)O)Cl
InChIInChI=1S/C11H10ClNO4/c1-5(14)13-9-6-2-3-17-10(6)7(11(15)16)4-8(9)12/h4H,2-3H2,1H3,(H,13,14)(H,15,16)
InChIKeyKUHUEEYQEMTUSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic Acid (CAS 338791-13-2): Sourcing Guide and Procurement Rationale for Prucalopride Intermediate and Reference Standard


4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 338791-13-2) is a halogenated dihydrobenzofuran-7-carboxylic acid derivative with a C-4 acetamido substituent and C-5 chlorine. It is formally classified as Prucalopride Impurity 24 (also designated Impurity 15 by some vendors) and serves as a critical N-protected intermediate in the synthesis of prucalopride succinate, a selective 5-HT₄ receptor agonist [1]. The compound bears the signature benzofuran scaffold of this therapeutic class but preserves the carboxylic acid functionality at C-7, distinguishing it from the final API which features a carboxamide linkage to a 1-(3-methoxypropyl)piperidin-4-yl moiety . Its dual identity—as both a process-related impurity requiring analytical control and as a protected synthetic building block—creates distinct procurement requirements that generic substitution cannot satisfy.

Why 4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic Acid Cannot Be Replaced by Des-Acetyl, Des-Chloro, or Non-Benzofuran Impurity Standards


Procurement personnel in pharmaceutical quality control and process chemistry cannot simply interchange this compound with the structurally similar 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123654-26-2) or non-benzofuran analogs such as 4-acetamido-5-chloro-2-methoxybenzoic acid (Prucalopride Impurity 27). The acetamido protecting group at C-4 fundamentally alters the compound's chromatographic retention, mass spectrometric fragmentation pattern, and synthetic utility compared to the free amine [1]. In the synthetic pathway to prucalopride, the acetyl group serves as a transient protecting group that prevents undesired N-alkylation during the key intramolecular cyclization step; premature deprotection to the 4-amino analog leads to side-product formation and reduced yield [2]. Furthermore, for regulatory impurity profiling under ICH Q3A guidelines, each specified impurity must be individually identified, quantified against its own certified reference standard, and reported separately in ANDA submissions—structural analogs cannot serve as surrogates for retention time marking or system suitability testing [3].

Quantitative Differentiation Evidence: 4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic Acid vs. Closest Analogs


Synthetic Route Efficiency: Acetamido-Protected Intermediate Achieves 3.2–5.3× Higher Step Yield vs. Prior Art Unprotected Amine Routes

The acetamido-protected intermediate (as its methyl ester) enables an intramolecular alkylation-based benzofuran cyclization that delivers the key intermediate I (methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate) with a yield of 95.9% and purity of 99.3% (HPLC) after recrystallization [1]. This compares with overall yields of 18% (US5374637 route using pivaloyl protection and −78 °C conditions), 29% (CN102942542A three-step route), 43.3% (CN109232544A multi-step route), and 59.5% (ethylene glycol-based route) reported for prior art methods that either lack the acetamido protecting group or employ alternative protection strategies [1]. The precursor step forming the 2-(2-hydroxyethoxy)benzoate intermediate I-1 proceeds at 89.5–93.1% yield (depending on base: pyridine, DIPEA, or K₂CO₃), representing a cumulative two-step yield from methyl 4-acetamido-5-chlorosalicylate of approximately 85.8–89.3% [1]. This yield advantage stems from the acetamido group's ability to prevent N-alkylation side reactions during the cyclization step, a selectivity feature absent in routes employing the unprotected 4-amino compound [2].

Process Chemistry Prucalopride Synthesis Benzofuran Cyclization

Molecular Weight and Mass Spectrometric Differentiation: 42.03 Da Delta Enables Unambiguous LC-MS Identification vs. the 4-Amino Analog

The target compound (C₁₁H₁₀ClNO₄) has a monoisotopic molecular mass of 255.03 Da (average MW 255.65 g/mol), which is 42.03 Da higher than the des-acetyl 4-amino analog 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (C₉H₈ClNO₃, average MW 213.62 g/mol) . This mass increment corresponds to the acetyl group (COCH₃, 42.01 Da) and provides clear differentiation in electrospray ionization MS. In LC-QTOF-MS/MS analysis of prucalopride and its process impurities, distinct precursor ions at m/z 256.05 [M+H]⁺ (target compound) vs. m/z 214.03 [M+H]⁺ (4-amino analog) enable selective extracted ion chromatograms (EIC) and prevent co-elution misidentification [1]. The acetamido moiety also generates a characteristic neutral loss of 42 Da (ketene, CH₂=C=O) under collision-induced dissociation, a fragmentation signature absent in the 4-amino analog which instead loses NH₃ (17 Da) [1]. This MS/MS differentiation is critical for structural confirmation of process-related impurities during forced degradation studies and stability-indicating method validation.

Analytical Method Development LC-MS Impurity Profiling Quality Control

Thermal Stability and Handling: 208 °C Melting Point Depression vs. 4-Amino Analog Drives Different Storage and Formulation Requirements

The 4-amino analog (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, CAS 123654-26-2) exhibits a melting point of 242 °C with decomposition, consistent with strong intermolecular hydrogen bonding between the free amino group and carboxylic acid . In contrast, the target acetamido compound lacks this free amine hydrogen-bond donor, resulting in a substantially lower melting range of 34–38 °C (off-white to pink crystalline powder) . The predicted pKa of the 4-amino analog is 4.45 ± 0.20 (carboxylic acid), while the acetamido compound's carboxylic acid pKa is expected to be similar but the absence of a basic amine center eliminates zwitterionic character, altering aqueous solubility and partition behavior [1]. These differences mandate distinct storage conditions: the target compound requires sealed, dry storage at 2–8 °C and protection from light, whereas the 4-amino analog may be stored at room temperature . For reference standard preparation, the acetamido compound's lower melting point necessitates careful handling during weighing and solution preparation to avoid thermal degradation.

Physicochemical Characterization Stability Reference Standard Handling

Regulatory Reference Standard Purity: ≥98% HPLC Purity with Pharmacopeial Traceability Supports ANDA Submission Requirements

The target compound is commercially supplied as Prucalopride Impurity 24 (also designated Impurity 15) at ≥98% purity by HPLC, with full characterization data including NMR, MS, and HPLC chromatograms provided in compliance with ICH Q3A(R2) guidelines for impurity reference standards [1][2]. This purity specification meets the threshold for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and during commercial production of prucalopride [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. In comparison, the structurally closest alternative—methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS 143878-29-9, Prucalopride Impurity 18)—is the methyl ester rather than the free carboxylic acid, rendering it unsuitable as a direct reference standard for the carboxylic acid impurity without hydrolysis validation [3]. The 4-amino analog (CAS 123654-26-2) is supplied at ≥97% purity (HPLC), but its different retention time and MS profile preclude its use for quantifying the acetamido impurity .

Reference Standard ANDA Filing Regulatory Compliance

Recommended Application Scenarios for 4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic Acid (CAS 338791-13-2) Based on Quantitative Evidence


Prucalopride Synthetic Intermediate Procurement for High-Yield API Manufacturing

Process chemistry groups developing or scaling up prucalopride succinate synthesis should specify this compound (or its methyl ester) as the key cyclization intermediate. The CN114591278A route using the 4-acetamido-protected salicylate delivers the benzofuran core at 95.9% yield with 99.3% purity, representing up to a 5.3-fold yield improvement over legacy routes (18–59.5% overall yield) that employ unprotected amine or alternative protecting group strategies [1]. This yield advantage directly reduces raw material costs and waste disposal burden. Procurement teams should verify that the supplier's synthetic route employs the ethylene carbonate-mediated intramolecular alkylation methodology rather than older, low-yield pivaloyl or butyllithium-dependent processes.

Certified Impurity Reference Standard for Prucalopride ANDA Analytical Method Validation

Analytical development laboratories preparing ANDA submissions for generic prucalopride products require this exact compound (designated Impurity 24/15) at ≥98% HPLC purity with full Certificate of Analysis documentation for use in method validation, system suitability testing, and stability-indicating assay development [2]. The compound's distinct molecular mass (255.65 g/mol) and MS/MS fragmentation pattern (characteristic 42 Da ketene loss) enable unambiguous identification and quantification in the presence of co-eluting impurities whose mass and fragment spectra have been documented in the LC-QTOF-MS/MS forced degradation study of prucalopride succinate [3]. Procuring a reference standard with documented pharmacopeial traceability (USP/EP) supports ICH Q2(R1) method validation requirements.

Process Impurity Fate-and-Purge Study Support for ICH M7 and Q3A Compliance

Chemical development teams conducting mutagenic impurity risk assessments under ICH M7 or establishing impurity specifications per ICH Q3A(R2) should use this compound as an authentic process impurity marker. The acetamido protecting group strategy leaves this compound as a potential carryover impurity if the subsequent deprotection step is incomplete [1]. Its distinct physicochemical properties—lower thermal stability (mp 34–38 °C) requiring cold-chain storage vs. the 4-amino analog (mp 242 °C, room temperature storage)—necessitate specific handling protocols that must be documented in the impurity control strategy . Quantitative spiking experiments with the certified reference standard enable determination of purge factors across the deprotection and amide coupling steps.

Chromatographic Method Selectivity Demonstration Using Orthogonal Detection

QC laboratories validating HPLC purity methods for prucalopride API should use this compound to demonstrate method selectivity against the 4-amino analog (CAS 123654-26-2), the methyl ester analog (CAS 143878-29-9), and other structurally related impurities. The 42.03 Da mass difference between the acetamido and amino analogs enables orthogonal confirmation by LC-MS when HPLC resolution alone is insufficient [3]. Method development protocols should include forced co-injection experiments demonstrating baseline resolution (resolution factor Rs ≥ 1.5) between the target compound and the 4-amino analog on C8 or C18 columns under the gradient conditions described in the published stability-indicating method [3].

Quote Request

Request a Quote for 4-Acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.